molecular formula C4H2Cl2N2 B104411 3,5-Dichloropyridazine CAS No. 1837-55-4

3,5-Dichloropyridazine

Cat. No.: B104411
CAS No.: 1837-55-4
M. Wt: 148.98 g/mol
InChI Key: JZSAUQMXKHBZEO-UHFFFAOYSA-N
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Description

3,5-Dichloropyridazine is a chemical compound with the molecular formula C4H2Cl2N2. It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloropyridazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxypyridazine with phosphorus oxychloride. The reaction is typically carried out in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius. The product is then purified to obtain pure this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives like 3-chloro-5-methoxypyridazine .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridazine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Similar in structure but differs in the position of chlorine atoms.

    3,5-Dibromopyridazine: Contains bromine atoms instead of chlorine.

    3,5-Difluoropyridazine: Contains fluorine atoms instead of chlorine.

Uniqueness

3,5-Dichloropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Properties

IUPAC Name

3,5-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAUQMXKHBZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601477
Record name 3,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1837-55-4
Record name 3,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of ligand impact the site-selectivity of Suzuki cross-coupling reactions with 3,5-dichloropyridazine?

A: Research has demonstrated that the site-selectivity of Suzuki cross-coupling reactions with this compound can be dramatically altered by carefully selecting the ligand used in the reaction. For instance, employing electron-deficient bidentate ligands like DPPF favors coupling at the C3 position. [, ] Conversely, using electron-rich monodentate ligands such as Q-Phos leads to preferential coupling at the C5 position. [, ] This ligand-controlled selectivity offers a powerful tool for building diverse pyridazine-based molecules.

Q2: Beyond this compound, can this ligand-controlled selectivity be applied to other heterocyclic systems?

A: Preliminary research suggests that this strategy may be applicable to other heterocyclic systems with multiple identical halogen atoms. The Merck paper demonstrates that switching between DPPF and Q-Phos ligands can also achieve selective coupling at either the C2 or C4 position of 2,4-dichloropyridine. [] This finding hints at a broader applicability of this ligand-controlled selectivity approach for diverse heterocyclic scaffolds.

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